2-(3-Fluoro-2-hydroxypropyl)piperidine-2-carbonitrile
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Overview
Description
2-(3-Fluoro-2-hydroxypropyl)piperidine-2-carbonitrile is a chemical compound with the molecular formula C9H15FN2O and a molecular weight of 186.23 g/mol This compound is characterized by the presence of a piperidine ring substituted with a fluoro-hydroxypropyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-2-hydroxypropyl)piperidine-2-carbonitrile typically involves the reaction of piperidine derivatives with fluoro-hydroxypropyl reagents under controlled conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced equipment and techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy for quality control .
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-2-hydroxypropyl)piperidine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can occur at the fluoro or hydroxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines .
Scientific Research Applications
2-(3-Fluoro-2-hydroxypropyl)piperidine-2-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-2-hydroxypropyl)piperidine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-2-pyridinecarbonitrile: A pyridine derivative with similar functional groups.
1-(3-Fluoro-2-hydroxypropyl)piperidine-2-carbonitrile: A closely related compound with slight structural differences.
Uniqueness
2-(3-Fluoro-2-hydroxypropyl)piperidine-2-carbonitrile is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its combination of fluoro, hydroxy, and nitrile groups makes it a versatile compound for various applications .
Properties
Molecular Formula |
C9H15FN2O |
---|---|
Molecular Weight |
186.23 g/mol |
IUPAC Name |
2-(3-fluoro-2-hydroxypropyl)piperidine-2-carbonitrile |
InChI |
InChI=1S/C9H15FN2O/c10-6-8(13)5-9(7-11)3-1-2-4-12-9/h8,12-13H,1-6H2 |
InChI Key |
GRAHAVQVDIYZDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)(CC(CF)O)C#N |
Origin of Product |
United States |
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